
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine
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Overview
Description
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is a chemical compound with the molecular formula C8H8ClF2N. It is a pyridine derivative, characterized by the presence of a chloromethyl group at the 2-position and a 1,1-difluoroethyl group at the 6-position of the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methyl-6-(1,1-difluoroethyl)pyridine with a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to introduce the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the difluoroethyl group, leading to the formation of different oxidation states and functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 2-(azidomethyl)-6-(1,1-difluoroethyl)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide .
Scientific Research Applications
Organic Synthesis
Fluorination Reactions
The compound is a valuable intermediate in the synthesis of fluorinated organic compounds. It can participate in reactions that introduce difluoromethyl groups into organic substrates, enhancing their biological activity and stability. For example, visible light-induced radical cascade reactions have been developed to incorporate difluoromethyl groups into imidazoles and other heterocycles, showcasing the utility of pyridine derivatives like 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine in synthetic chemistry .
Reaction Type | Description |
---|---|
Radical Cascade Reaction | Utilizes visible light to facilitate the incorporation of difluoromethyl groups into substrates. |
Fluorination | Enhances the biological properties of compounds through the introduction of fluorine atoms. |
Materials Science
Coordination Chemistry
The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form complexes with metal ions (e.g., Fe(II), Ni(II), Zn(II)) can lead to novel materials with interesting magnetic and optical properties. Research indicates that such ligands can facilitate self-assembly processes that are crucial for developing advanced materials .
Agricultural Chemistry
Insecticides Development
Pyridine derivatives are frequently used as intermediates in the synthesis of agrochemicals, including insecticides. The chloromethyl group in this compound can be modified to create potent insecticidal compounds. The synthesis processes for these derivatives often aim to enhance efficacy while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting enzymes or receptors involved in disease pathways. The presence of the difluoroethyl group can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-5-(1,1-difluoroethyl)pyridine: Similar in structure but with the difluoroethyl group at the 5-position.
2-(Chloromethyl)-6-(1,1-difluoroethyl)benzene: A benzene derivative with similar functional groups but lacking the pyridine ring.
Uniqueness
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is unique due to the specific positioning of its functional groups on the pyridine ring, which can influence its reactivity and applications. The combination of the chloromethyl and difluoroethyl groups provides a versatile platform for further chemical modifications and applications in various fields .
Biological Activity
2-(Chloromethyl)-6-(1,1-difluoroethyl)pyridine is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by the chloromethyl and difluoroethyl substituents, influences its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H6ClF2N. The arrangement of substituents at the 2 and 6 positions of the pyridine ring alters the electronic characteristics of the molecule, potentially enhancing its biological activity compared to other similar compounds.
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, such as enzymes and receptors. The presence of chlorine and difluoroethyl groups can affect the compound's binding affinity and specificity towards these targets. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with receptors, influencing signaling pathways that regulate cellular functions.
- Nucleic Acid Interaction : The compound may bind to nucleic acids, affecting gene expression or replication processes.
Biological Activity Data
Research on the biological activity of compounds structurally similar to this compound suggests potential applications in various fields:
Case Studies
- Antitumor Studies : In a study examining derivatives of pyridine compounds, it was noted that modifications at specific positions could enhance antitumor activity significantly. For example, compounds with similar structural features were tested against human prostate cancer cell lines and showed promising IC50 values indicating effective proliferation inhibition .
- Enzyme Activity : Research has indicated that certain pyridine derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. The IC50 values for these compounds were comparable to established anti-inflammatory drugs like celecoxib .
- Synthesis and Biological Evaluation : A synthesis study highlighted the preparation of 2-(Chloromethyl)-6-(difluoromethyl)pyridine through difluoromethylation strategies. The resulting compounds were evaluated for their reactivity and potential biological applications, suggesting further investigation into their therapeutic efficacy is warranted .
Properties
IUPAC Name |
2-(chloromethyl)-6-(1,1-difluoroethyl)pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF2N/c1-8(10,11)7-4-2-3-6(5-9)12-7/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDCUXFWSIIOZAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=N1)CCl)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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